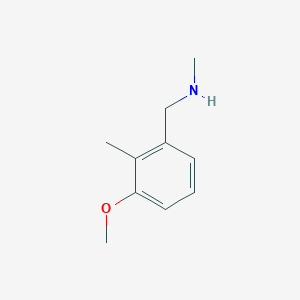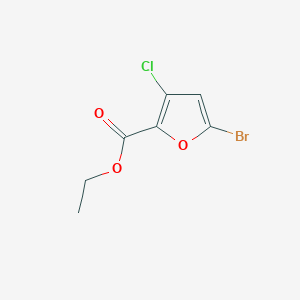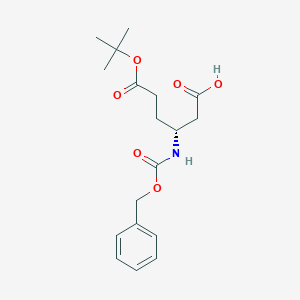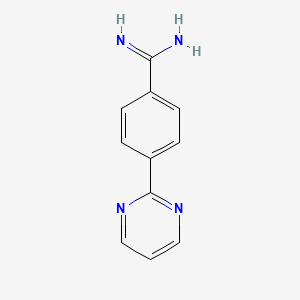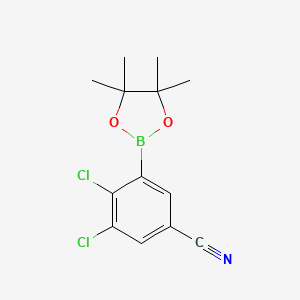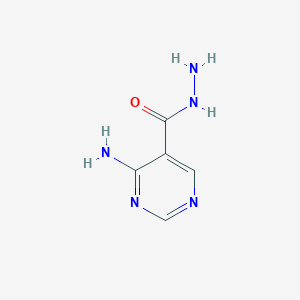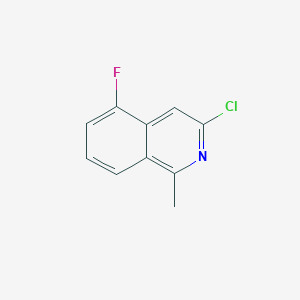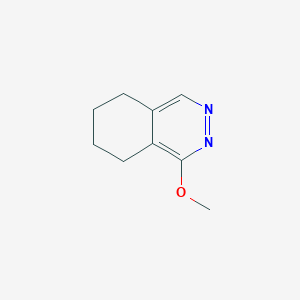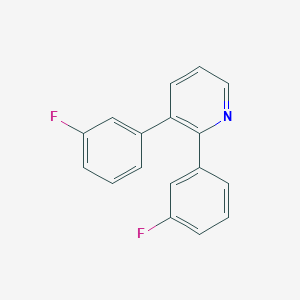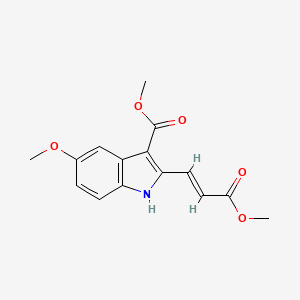
methyl (E)-5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)-1H-indole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (E)-5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)-1H-indole-3-carboxylate is a complex organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and dyes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)-1H-indole-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 5-methoxyindole-3-carboxaldehyde with methyl acetoacetate in the presence of a base, followed by esterification and methoxylation reactions. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Catalysts and automated systems are often employed to enhance reaction rates and product isolation.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (E)-5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Methyl (E)-5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of methyl (E)-5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (E)-4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate
- Methyl (2E)-3-[3-benzyl-2-(3-methoxy-3-oxoprop-1-yn-1-yl)-2-(1-naphthyl)imidazolidin-1-yl]acrylate
Uniqueness
Methyl (E)-5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)-1H-indole-3-carboxylate is unique due to its indole core structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C15H15NO5 |
|---|---|
Poids moléculaire |
289.28 g/mol |
Nom IUPAC |
methyl 5-methoxy-2-[(E)-3-methoxy-3-oxoprop-1-enyl]-1H-indole-3-carboxylate |
InChI |
InChI=1S/C15H15NO5/c1-19-9-4-5-11-10(8-9)14(15(18)21-3)12(16-11)6-7-13(17)20-2/h4-8,16H,1-3H3/b7-6+ |
Clé InChI |
YEDFYXCGEVBYQC-VOTSOKGWSA-N |
SMILES isomérique |
COC1=CC2=C(C=C1)NC(=C2C(=O)OC)/C=C/C(=O)OC |
SMILES canonique |
COC1=CC2=C(C=C1)NC(=C2C(=O)OC)C=CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


